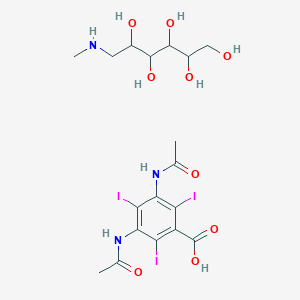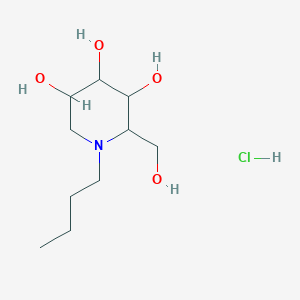
N-ButyldeoxymannojirimycinHCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyldeoxymannojirimycin hydrochloride is a selective α-D-mannosidase inhibitor. It is a derivative of 1-deoxynojirimycin, an iminosugar known for its biological activities. This compound is primarily used in research settings to study glycosidase inhibition and its potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyldeoxymannojirimycin hydrochloride typically involves the reduction of nojirimycin followed by the introduction of a butyl group. The process can be summarized as follows:
Reduction of Nojirimycin: Nojirimycin is reduced to 1-deoxynojirimycin using a suitable reducing agent.
Butylation: The hydroxyl groups of 1-deoxynojirimycin are protected, and a butyl group is introduced using butyl bromide in the presence of a base.
Deprotection: The protecting groups are removed to yield N-Butyldeoxymannojirimycin.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of N-Butyldeoxymannojirimycin hydrochloride involves microbial fermentation and chemical synthesis. Microbial fermentation using genetically engineered strains of Bacillus or Streptomyces species can produce 1-deoxynojirimycin, which is then chemically modified to introduce the butyl group and form the hydrochloride salt .
化学反応の分析
Types of Reactions
N-Butyldeoxymannojirimycin hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield various alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Butyldeoxymannojirimycin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a glycosidase inhibitor to study carbohydrate metabolism.
Biology: Investigates the role of glycosidases in cellular processes.
Medicine: Explores potential therapeutic applications in treating diseases like diabetes and viral infections.
Industry: Utilized in the development of enzyme inhibitors for various industrial processes
作用機序
N-Butyldeoxymannojirimycin hydrochloride exerts its effects by inhibiting α-D-mannosidase, an enzyme involved in the hydrolysis of mannose-containing oligosaccharides. This inhibition disrupts the maturation of glycoproteins, affecting various cellular processes. The compound binds to the active site of the enzyme, preventing substrate access and subsequent hydrolysis .
類似化合物との比較
Similar Compounds
1-Deoxynojirimycin: A precursor to N-Butyldeoxymannojirimycin hydrochloride, known for its glycosidase inhibitory activity.
N-Butyl-1-deoxynojirimycin: Similar in structure but lacks the hydrochloride salt form.
N-Methyl-1-deoxynojirimycin: Another derivative with different inhibitory properties.
Uniqueness
N-Butyldeoxymannojirimycin hydrochloride is unique due to its selective inhibition of α-D-mannosidase and its hydrochloride salt form, which enhances its solubility and stability for research applications .
特性
IUPAC Name |
1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFAUYWVZMWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-Bicyclo[1.1.1]pentanyl)aniline](/img/structure/B8220574.png)
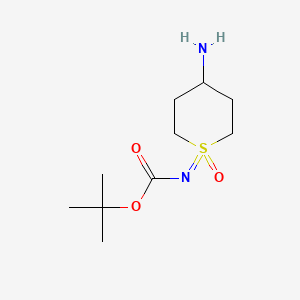
![2-Imino-2lambda6-thiaspiro[3.4]octane 2-oxide](/img/structure/B8220577.png)
![4-Methylbenzenesulfonic acid;1-methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B8220589.png)
![tert-butyl N-[4-(aminomethyl)-1-bicyclo[2.1.1]hexanyl]carbamate;hydrochloride](/img/structure/B8220594.png)
![3-(1,3-Benzothiazol-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8220599.png)
![3-(1H-benzimidazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B8220605.png)
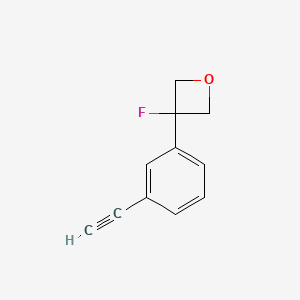
![(4-amino-1-bicyclo[2.1.1]hexanyl)methanol;hydrochloride](/img/structure/B8220613.png)
![4-(Aminomethyl)bicyclo[2.2.1]heptan-1-ol;hydrochloride](/img/structure/B8220616.png)
![5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[2-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B8220625.png)
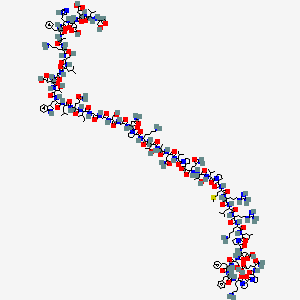
![disodium;(4Z)-3-oxo-4-[(2,4,5-trimethylphenyl)hydrazinylidene]naphthalene-2,7-disulfonate](/img/structure/B8220662.png)
